molecular formula C17H11Cl2FN4O2 B2875316 1-(2-chloro-6-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008237-58-8

1-(2-chloro-6-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No. B2875316
CAS RN: 1008237-58-8
M. Wt: 393.2
InChI Key: DNBUATFXBNGHIX-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C17H11Cl2FN4O2 and its molecular weight is 393.2. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Chemical Interactions

Triazole derivatives, similar to the compound , have been extensively studied for their unique π-hole tetrel bonding interactions, as seen in ethyl 2-triazolyl-2-oxoacetate derivatives. These compounds form self-assembled dimers in the solid state, establishing symmetrically equivalent O⋯π-hole tetrel bonding interactions. Such interactions have been analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules, providing insights into the nucleophilic/electrophilic nature of the groups affected by ring substituents, influencing the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).

Crystallographic Studies

The crystal structures and intermolecular interactions of triazolyl-benzimidazole compounds have been determined, showcasing the planarity of the benzimidazole ring systems and their almost perpendicular orientation to the phenyl and benzimidazole parts to avoid steric interactions. These structures are stabilized by intermolecular hydrogen bonds, forming a network that provides a basis for understanding the compound's structural stability and potential reactivity (Karayel et al., 2015).

Synthesis and Characterization

The synthesis and characterization of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione have been optimized, leading to compounds with significant yields. These compounds were characterized by various spectroscopic methods, and their molecular structures were confirmed through crystallography. This research contributes to the methodology of synthesizing similar triazole derivatives, potentially applicable to the compound of interest (Hwang et al., 2017).

Molecular Interactions and Inhibition Studies

In the realm of molecular interactions, triazole derivatives have shown potential as inhibitors in various biochemical processes. For instance, the synthesis of novel heterocyclic compounds derived from triazolyl acetohydrazides has been explored, investigating their inhibitory effects on enzymes such as lipase and α-glucosidase. This suggests potential applications of similar compounds in biochemical and medicinal research, focusing on their inhibitory capabilities rather than their therapeutic uses (Bekircan et al., 2015).

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN4O2/c18-9-4-6-10(7-5-9)24-16(25)14-15(17(24)26)23(22-21-14)8-11-12(19)2-1-3-13(11)20/h1-7,14-15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBUATFXBNGHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

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